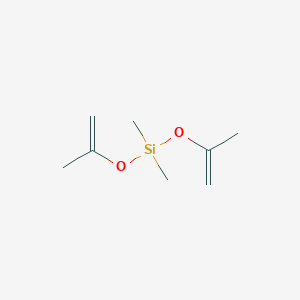

Diisopropenoxydimethylsilane

Descripción

Diisopropenoxydimethylsilane (IUPAC name: Dimethyl[(propan-2-yl)oxy]silane) is an organosilicon compound with the formula C₇H₁₄O₂Si. Its structure comprises a silicon atom bonded to two methyl groups (-CH₃) and an isopropoxy group (-O-C₃H₇). This configuration grants the compound unique solubility, thermal stability, and reactivity, making it valuable in organic synthesis, polymer chemistry, and materials science .

Propiedades

IUPAC Name |

dimethyl-bis(prop-1-en-2-yloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2Si/c1-7(2)9-11(5,6)10-8(3)4/h1,3H2,2,4-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJYIOOVPHLXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)O[Si](C)(C)OC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449164 | |

| Record name | DIISOPROPENOXYDIMETHYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63746-11-2 | |

| Record name | DIISOPROPENOXYDIMETHYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diisopropenoxydimethylsilane can be synthesized through the hydrosilylation of isopropenyl ethers with dimethylsilane. The reaction typically involves the use of a platinum-based catalyst, such as Karstedt’s catalyst, under mild conditions. The process can be represented as follows:

(CH3

Actividad Biológica

Overview of Diisopropenoxydimethylsilane

Diisopropenoxydimethylsilane is an organosilicon compound that features a silane backbone with two isopropenyl groups and two methyl groups. Its structure allows for various chemical reactions, particularly in polymer chemistry and materials science. The compound is often utilized as a precursor in the synthesis of silicone-based materials and coatings.

Potential Antimicrobial Properties

Research has indicated that silane compounds, including derivatives like Diisopropenoxydimethylsilane, may exhibit antimicrobial properties. This is attributed to their ability to form siloxane networks that can disrupt microbial cell membranes, leading to cell death.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any chemical compound. Preliminary studies on related silanes have shown varying degrees of cytotoxicity against different cell lines. For instance, some silanes have demonstrated effectiveness against cancer cell lines, suggesting potential applications in targeted therapies or as adjuvants in cancer treatment.

The biological mechanisms through which Diisopropenoxydimethylsilane may exert its effects are not fully elucidated but could involve:

- Cell Membrane Disruption: Similar to other silanes, it may integrate into lipid bilayers, altering permeability and leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation: Some silanes can induce oxidative stress in cells, which can trigger apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of various silane compounds found that those with multiple functional groups, such as Diisopropenoxydimethylsilane, exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the hydrophobic nature of these compounds in facilitating membrane interactions.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on related silanes have shown promising results regarding their cytotoxic effects on various cancer cell lines. For example, compounds with similar structures were tested against breast and lung cancer cells, revealing significant reductions in cell viability at certain concentrations. These findings suggest that Diisopropenoxydimethylsilane may also possess similar properties warranting further investigation.

Data Table: Comparative Biological Activity of Silanes

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| Diisopropenoxydimethylsilane | Moderate | TBD | Cell membrane disruption |

| Trimethoxyphenylsilane | High | 25 µM | ROS generation |

| Octadecyltrichlorosilane | Low | 50 µM | Membrane lysis |

TBD : To Be Determined; further research is needed to establish specific values for Diisopropenoxydimethylsilane.

Comparación Con Compuestos Similares

Key Properties :

- Molecular Weight : 158.27 g/mol

- Boiling Point : ~120–125°C (varies with purity)

- Reactivity : The isopropoxy group enhances nucleophilic substitution reactions, while the methyl groups provide steric stability.

Comparative Analysis with Similar Organosilicon Compounds

Dichlorodimethylsilane

Molecular Formula : C₂H₆Cl₂Si

Key Features :

- Contains two reactive chlorine atoms bonded to silicon.

- Highly hydrolytically reactive, forming HCl and silanols.

- Industrial use as a precursor for silicone polymers.

| Property | Diisopropenoxydimethylsilane | Dichlorodimethylsilane |

|---|---|---|

| Reactivity | Moderate (isopropoxy group) | High (Cl substituents) |

| Safety | Low volatility, less corrosive | Corrosive, releases HCl |

| Applications | Polymer crosslinking | Silicone synthesis |

Dichlorodimethylsilane’s chlorine atoms make it more hazardous and reactive compared to the isopropoxy-substituted Diisopropenoxydimethylsilane .

Hexamethyldisiloxane

Molecular Formula : C₆H₁₈OSi₂

Key Features :

- Contains a siloxane (Si-O-Si) backbone with six methyl groups.

- Low reactivity and high thermal stability.

- Used as a solvent or lubricant in silicone production.

| Property | Diisopropenoxydimethylsilane | Hexamethyldisiloxane |

|---|---|---|

| Structure | Si-O-C₃H₇ | Si-O-Si with CH₃ groups |

| Reactivity | Moderate | Low (inert) |

| Applications | Reactive intermediate | Non-reactive solvent |

Hexamethyldisiloxane’s inertness contrasts with Diisopropenoxydimethylsilane’s utility in reactive processes .

Diisopropylaminotrimethylsilane

Molecular Formula : C₉H₂₃NSi

Key Features :

- Contains an amino (-N(C₃H₇)₂) group bonded to silicon.

- Acts as a base in catalysis or protective reagent in organic synthesis.

| Property | Diisopropenoxydimethylsilane | Diisopropylaminotrimethylsilane |

|---|---|---|

| Functional Group | Isopropoxy | Amino |

| Reactivity | Nucleophilic substitution | Basic, coordinates with metals |

| Applications | Material modification | Catalysis, reagent protection |

The amino group in Diisopropylaminotrimethylsilane enables distinct applications in coordination chemistry, unlike the oxygen-centric reactivity of Diisopropenoxydimethylsilane .

Dichloromethylphenylsilane

Molecular Formula : C₇H₈Cl₂Si

Key Features :

- Combines phenyl and chlorine substituents on silicon.

- High reactivity for aryl-silicone synthesis.

| Property | Diisopropenoxydimethylsilane | Dichloromethylphenylsilane |

|---|---|---|

| Substituents | Methyl, isopropoxy | Phenyl, Cl |

| Reactivity | Moderate | High (aryl and Cl reactivity) |

| Applications | Crosslinking | Aromatic silicone precursors |

The phenyl group in Dichloromethylphenylsilane introduces aromaticity, expanding its use in specialized polymers compared to Diisopropenoxydimethylsilane’s aliphatic focus .

Research Findings and Trends

- Reactivity vs. Stability: Diisopropenoxydimethylsilane balances reactivity (from the isopropoxy group) and stability (from methyl groups), making it ideal for controlled polymerization .

- Safety Profile: Unlike chlorinated silanes (e.g., Dichlorodimethylsilane), Diisopropenoxydimethylsilane poses fewer corrosion hazards, aligning with green chemistry trends .

- Market Demand: Its use in nanotechnology (e.g., surface functionalization of nanoparticles) is growing, outpacing traditional compounds like Hexamethyldisiloxane in advanced material sectors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.